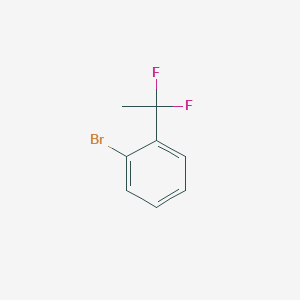

1-Bromo-2-(1,1-difluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWDIHNMMLGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444581-46-8 | |

| Record name | 1-bromo-2-(1,1-difluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Fluorinated Building Block of Strategic Importance

An In-depth Technical Guide to 1-Bromo-2-(1,1-difluoroethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1][2] Fluorine and fluorinated motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability, membrane permeability, and binding affinity.[1][3] Within this context, this compound (CAS No. 444581-46-8) emerges as a pivotal building block. This compound uniquely combines two highly valuable chemical features: a reactive aryl bromide handle, primed for diverse cross-coupling reactions, and a geminal difluoroethyl group, a bioisostere known to confer advantageous physicochemical properties.[4][5]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, exploring the synthesis, reactivity, and strategic applications of this versatile intermediate. The narrative is grounded in established chemical principles, offering not just protocols but also the mechanistic rationale behind them, ensuring a comprehensive understanding of how to leverage this reagent to its full potential.

Part 1: Physicochemical & Spectroscopic Profile

This compound is a liquid at room temperature with distinct physical properties that are critical for its handling and use in synthesis.[6]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 444581-46-8 | [7] |

| Molecular Formula | C₈H₇BrF₂ | [7][8] |

| Molecular Weight | 221.04 g/mol | |

| Appearance | Liquid | |

| Density | 1.518 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.510 | [6] |

| Flash Point | 91.7 °C (197.1 °F) | |

| Solubility | Sparingly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [6][9] |

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the structure of this compound allows for a confident prediction of its key spectroscopic signatures:

-

¹H NMR: The spectrum would feature multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. A characteristic quartet (or triplet of quartets due to F-H coupling) would appear in the aliphatic region (approx. 1.8-2.2 ppm) for the methyl (CH₃) group, coupled to the two fluorine atoms.

-

¹⁹F NMR: A singlet would be expected, as the two fluorine atoms are chemically equivalent.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

-

Mass Spectrometry (EI): The molecular ion peak would appear as a doublet with a characteristic 1:1 isotopic pattern at m/z 220 and 222, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Part 2: Synthesis and Mechanistic Insights

The most logical and industrially relevant synthesis of this compound involves the deoxofluorination of the corresponding ketone, 1-(2-bromophenyl)ethanone. This transformation is efficiently achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This synthetic approach is directly analogous to the documented synthesis of its isomer, 1-bromo-4-(1,1-difluoroethyl)benzene.[10]

Rationale for Synthetic Strategy

The choice of 1-(2-bromophenyl)ethanone as the precursor is strategic; it is a commercially available starting material that already contains the required carbon skeleton and bromine placement. DAST is a widely used reagent for converting carbonyls (aldehydes and ketones) into geminal difluorides under relatively mild conditions. The reaction mechanism involves the formation of a fluorosulfurane intermediate, followed by nucleophilic attack by the carbonyl oxygen and subsequent elimination to yield the difluorinated product.

Detailed Experimental Protocol: Synthesis via Deoxofluorination

Reaction: 1-(2-bromophenyl)ethanone → this compound

-

Preparation: To a dry, inert-atmosphere flask (e.g., Schlenk flask) charged with a magnetic stir bar, add 1-(2-bromophenyl)ethanone (1.0 equiv).

-

Dissolution: Dissolve the starting material in an anhydrous chlorinated solvent, such as dichloromethane (DCM), under an argon or nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.5-2.0 equiv.) dropwise via syringe.

-

Causality Note: The reaction is exothermic and DAST can decompose vigorously. Slow, chilled addition is a critical safety and control measure.

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Once complete, slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ice.

-

Causality Note: This step neutralizes the acidic byproducts and quenches any remaining DAST. This process can be vigorous and should be performed cautiously in a fume hood.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound is dominated by the reactivity of its aryl bromide moiety. The carbon-bromine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[11][12] These reactions allow for the precise and modular installation of the 2-(1,1-difluoroethyl)phenyl group onto other molecular fragments.

Rationale for Palladium-Catalyzed Cross-Coupling

Palladium catalysts, particularly in their Pd(0) oxidation state, can undergo oxidative addition into the C-Br bond, initiating a catalytic cycle.[11][13] This step is followed by transmetalation (in Suzuki or Stille couplings) or migratory insertion (in Heck or Sonogashira couplings) and culminates in reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[13] The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions.

Representative Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling with an Arylboronic Acid to form a Biaryl Structure.

-

Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Solvent: Add a degassed solvent mixture, typically toluene and water or dioxane and water.

-

Causality Note: Water is essential for the transmetalation step in the Suzuki reaction mechanism. Degassing the solvents (e.g., by bubbling with argon) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture under an inert atmosphere (e.g., 80-100 °C) for several hours until TLC or GC-MS analysis indicates completion.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Representative Protocol 2: Sonogashira Coupling

Reaction: Coupling with a Terminal Alkyne to form an Arylalkyne.

-

Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-5 mol%).

-

Causality Note: The copper co-catalyst facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily.

-

-

Solvent and Base: Dissolve the components in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), and add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine acts as both the base and a solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.

-

Workup: Dilute the reaction mixture with an organic solvent and filter off the ammonium salts. Concentrate the filtrate.

-

Purification: Purify the crude product via flash column chromatography.

Visualization of Catalytic Cycle

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Part 4: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a strategic tool for molecular design in drug discovery. The introduction of the 2-(1,1-difluoroethyl)phenyl motif can significantly and beneficially alter the properties of a lead compound.

The Role of the Gem-Difluoroethyl Group

Partially fluorinated alkyl groups, like the 1,1-difluoroethyl moiety, are gaining significant attention for their unique properties.[3]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable ethyl or isopropyl group can dramatically increase a drug's half-life.[1]

-

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-target interactions or improving solubility.

-

Lipophilicity and Permeability: The CF₂ group can act as a bioisostere of an oxygen atom or a carbonyl group, but with increased lipophilicity.[1] This can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[4]

-

Conformational Control: The steric bulk and electronic properties of the difluoroethyl group can influence the preferred conformation of a molecule, potentially locking it into a more active binding pose with its biological target.

-

Hydrogen Bond Donor: The C-H bond on the difluoromethyl carbon (part of the difluoroethyl group) has increased acidity, allowing it to act as a weak hydrogen bond donor, which can contribute to target affinity.[4]

By using the cross-coupling reactions described previously, medicinal chemists can readily incorporate this valuable fluorinated fragment into a wide range of heterocyclic and aromatic scaffolds common in pharmaceutical agents.[5][14]

Part 5: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a combustible liquid that causes skin and serious eye irritation and may cause respiratory irritation.[8]

Table 2: Hazard and Safety Information

| Hazard Type | GHS Classification | Precautionary Measures |

| Physical Hazard | Combustible liquid (H227) | Keep away from heat/sparks/open flames. No smoking (P210).[8] |

| Health Hazard | Skin Irritation (H315), Serious Eye Irritation (H319), STOT SE 3 (H335) | Wear protective gloves/eye protection.[8] IF IN EYES: Rinse cautiously with water for several minutes (P305 + P351 + P338). |

| Environmental | Harmful to aquatic life with long lasting effects (H412) | Avoid release to the environment. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | Recommended storage is at room temperature in a dry, sealed container.[15] |

All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the pharmaceutical and material sciences. Its dual functionality—a versatile aryl bromide for molecular construction and a strategically important difluoroethyl group for property modulation—makes it an invaluable asset. A thorough understanding of its synthesis, reactivity, and the mechanistic principles governing its transformations allows researchers to harness its full potential in the rational design of next-generation therapeutics and advanced materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adpharmachem.com [adpharmachem.com]

- 6. This compound CAS#: 444581-46-8 [m.chemicalbook.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 444581-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - CAS:444581-46-8 - Sunway Pharm Ltd [3wpharm.com]

physical and chemical properties of 1-Bromo-2-(1,1-difluoroethyl)benzene

An In-depth Technical Guide to 1-Bromo-2-(1,1-difluoroethyl)benzene

Introduction

This compound is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at adjacent (ortho) positions. This unique substitution pattern imparts a distinct set of physical and chemical properties, making it a valuable intermediate and building block in various fields of chemical synthesis. Its true potential lies in its application for creating more complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research.

The presence of three different reactive handles—the aromatic ring, the bromine substituent, and the geminal difluoro group—offers chemists a versatile platform for molecular elaboration. The bromine atom is a classical handle for metal-catalyzed cross-coupling reactions, while the difluoroethyl moiety can significantly modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and analytical characterization of this compound for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 444581-46-8 | [1][2] |

| Molecular Formula | C₈H₇BrF₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.518 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.510 | [2] |

| Flash Point | 91 °C (197.1 °F) | [2] |

| SMILES String | CC(F)(F)c1ccccc1Br | [2] |

| InChI Key | XZJWDIHNMMLGLA-UHFFFAOYSA-N | [2] |

Chemical Structure and Spectroscopic Analysis

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structure:

Figure 1: Chemical Structure of this compound

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern for the four aromatic protons. The methyl protons of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides a clear diagnostic signal for the -CF₂- group. The two equivalent fluorine atoms would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon of the CF₂ group will be significantly shifted and will exhibit a triplet due to one-bond coupling to the two fluorine atoms.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecule will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis and Chemical Reactivity

Representative Synthesis

While specific literature detailing the synthesis of the ortho isomer is sparse, a highly plausible and effective route can be adapted from established methods for its para isomer.[3] The synthesis involves the fluorination of a corresponding ketone precursor using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).

Synthetic Scheme:

-

Starting Material: The synthesis begins with 1-(2-bromophenyl)ethanone.

-

Fluorination: The ketone is dissolved in an inert solvent (e.g., dichloromethane) and treated with a fluorinating agent such as DAST. The reaction converts the carbonyl group (C=O) into a geminal difluoride (CF₂).[3]

-

Workup and Purification: The reaction is carefully quenched with ice water, and the product is extracted with an organic solvent. The crude product is then purified using silica gel column chromatography to yield this compound.[3]

This method is robust and generally provides good yields for the transformation of ketones to geminal difluorides.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Aryl Bromide: The carbon-bromine bond is a key site for reactivity. It readily participates in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[4] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making it an excellent scaffold for building molecular complexity. The mechanism for these reactions typically involves oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Palladium(0)).

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (bromo and 1,1-difluoroethyl) must be considered. Both are generally deactivating and ortho-, para-directing (with bromine being a classic example). However, the steric hindrance from the adjacent bulky difluoroethyl group will likely favor substitution at positions 4 and 6.

-

1,1-Difluoroethyl Group: This group is chemically robust and generally non-reactive under typical synthetic conditions. Its primary role is to act as a bioisostere for other groups and to modify the electronic and steric properties of the molecule, which can be crucial in drug design to enhance metabolic stability or binding affinity.

Experimental Protocol: Identity and Purity Verification

To ensure the quality and validity of experimental results, a rigorous, self-validating protocol for confirming the identity and purity of this compound is essential. This workflow integrates multiple analytical techniques where the results from each method corroborate the others.

Step-by-Step Methodology

-

Sample Preparation:

-

For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

For GC-MS analysis, prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To determine purity and confirm the molecular weight.

-

Procedure: Inject 1 µL of the prepared solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Data Interpretation: The gas chromatogram should display a single major peak, with the peak area indicating the purity (e.g., >97%). The mass spectrum corresponding to this peak should show the molecular ion with the characteristic bromine isotope pattern (m/z 220 and 222 in a ~1:1 ratio).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the detailed chemical structure.

-

Procedure: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Data Interpretation:

-

¹H NMR: Verify the presence of aromatic protons and the characteristic triplet for the -CH₃ group coupled to the two fluorine atoms. The integration of the signals should correspond to the number of protons in the structure.

-

¹⁹F NMR: Confirm the presence of the -CF₂- group signal, which should appear as a quartet.

-

¹³C NMR: Confirm the correct number of carbon signals and their chemical shifts, paying special attention to the C-Br and C-F carbons.

-

-

-

Data Validation and Confirmation:

-

The molecular weight confirmed by MS must match the molecular formula (C₈H₇BrF₂).

-

The structural fragments identified by NMR (aromatic ring, CH₃, CF₂) must be consistent with the overall structure and the MS data.

-

The high purity level determined by GC analysis validates that the NMR spectra are representative of the target compound and not impurities.

-

Workflow Visualization

The following diagram illustrates the logical flow of the analytical verification process.

Caption: A flowchart of the self-validating analytical workflow.

Applications in Drug Discovery and Materials Science

Halogenated organic compounds are of profound interest in medicinal chemistry. The introduction of bromine into a molecule can confer several advantageous properties.[5]

-

Increased Potency: Bromine can form halogen bonds, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its biological target.[5]

-

Modulation of Pharmacokinetics: The lipophilicity added by the bromo- and difluoroethyl groups can improve membrane permeability and alter the metabolic profile of a drug candidate. The C-F bond, in particular, is exceptionally strong and can block sites of metabolism, thereby increasing the drug's half-life.

-

Bioisosterism: The 1,1-difluoroethyl group can serve as a bioisostere for other chemical groups, such as a carbonyl or hydroxyl group, while offering improved metabolic stability.

In materials science, such compounds can be used as precursors for synthesizing novel organic electronic materials, liquid crystals, or specialized polymers where the high atomic mass of bromine and the polarity of the C-F bonds can be leveraged to achieve desired material properties.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions.

-

Hazards: It is classified as a combustible liquid.[1] It causes skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from heat, sparks, open flames, and strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically versatile building block with significant potential for research and development. Its well-defined physicochemical properties, predictable reactivity, and the synergistic effects of its bromine and difluoroethyl substituents make it a valuable tool for creating novel compounds in medicinal chemistry and materials science. Adherence to rigorous analytical protocols is paramount to ensuring the reliability of experimental outcomes derived from its use.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound 97 444581-46-8 [sigmaaldrich.com]

- 3. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Management of 1-Bromo-2-(1,1-difluoroethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 1-Bromo-2-(1,1-difluoroethyl)benzene (CAS No. 444581-46-8). As a halogenated aromatic compound, this substance is valuable in synthetic chemistry and drug discovery, but its unique properties necessitate stringent safety measures to protect laboratory personnel and the environment. This document moves beyond standard safety data sheets to explain the rationale behind safety procedures, offering a framework for a self-validating system of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a thorough understanding of its risk profile is the cornerstone of safe handling. The primary hazards associated with this compound are detailed below.

GHS Classification and Associated Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to available safety data, this compound is classified as follows:

-

Combustible Liquid (Category 4): This classification indicates that the substance has a flash point between 60 °C (140 °F) and 93 °C (200 °F)[1][2]. While not highly flammable, it can ignite with a source of ignition at elevated temperatures.

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact[1].

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation, which can lead to significant discomfort and potential damage if not addressed promptly[1].

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if vapors or mists are inhaled[1].

-

Harmful to Aquatic Life (Acute and Chronic): Poses a danger to aquatic ecosystems with long-lasting effects[1].

Physicochemical Properties and Their Implications for Safety

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₈H₇BrF₂[1] | High molecular weight suggests low volatility at room temperature, but vapors can still be present. |

| Molecular Weight | 221.04 g/mol | Relevant for stoichiometric calculations in experimental setups. |

| Appearance | Liquid | Standard liquid handling precautions are necessary. |

| Density | 1.518 g/mL at 25 °C[3] | Heavier than water; in case of a spill, it will sink in aqueous environments. |

| Flash Point | 91.7 °C (197.1 °F) | Combustible. Avoid open flames and sources of ignition, especially during heating. |

| Refractive Index | n20/D 1.510[3] | Useful for quality control and characterization. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Hierarchy of Controls

The hierarchy of controls is a fundamental concept in occupational safety that prioritizes the most effective measures. For handling this compound, this hierarchy should be implemented as follows:

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound that could generate aerosols, vapors, or mists must be conducted in a certified chemical fume hood to minimize inhalation exposure[4][5].

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors[6][7].

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested[2][8].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

| PPE Category | Item | Standard/Specification | Purpose |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN 166[4][9][10] | Protects against splashes and vapors, preventing serious eye damage[4][9]. A face shield should be worn over goggles during procedures with a high risk of splashing[9][11]. |

| Hand Protection | Chemical-Resistant Gloves | EN 374 | Prevents skin irritation and absorption. Nitrile gloves are suitable for incidental contact, but for prolonged handling, consult the manufacturer's resistance chart[4][9]. |

| Body Protection | Laboratory Coat and Closed-toe Shoes | - | A lab coat protects skin and personal clothing from contamination, while closed-toe shoes prevent exposure from spills[4][5][9]. |

| Respiratory Protection | NIOSH-approved Respirator | 29 CFR 1910.134 | Required if engineering controls are insufficient or during a large spill. A respirator with organic vapor cartridges is recommended[9][12]. |

Section 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for ensuring consistent and safe laboratory practices.

General Handling and Storage

-

Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

-

Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a properly grounded and bonded container and receiving equipment to prevent static discharge[10][13].

-

Avoidance of Incompatibles: Store away from strong oxidizing agents[10][12][14].

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition[10][12][13][15].

Step-by-Step Protocol for a Small Spill (less than 100 mL)

-

Alert Personnel: Immediately notify others in the vicinity of the spill.

-

Evacuate: If necessary, evacuate the immediate area.

-

Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves. If the spill is significant or in a poorly ventilated area, a respirator may be necessary.

-

Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[12].

-

Collection: Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste[1].

-

Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste[9].

-

Ventilation: Allow the area to ventilate thoroughly.

-

Waste Disposal: Dispose of the waste container according to institutional and local regulations for halogenated organic waste[5][9].

Section 4: Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[7][12][16]. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][7][12]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][7][12]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray[1].

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride[1]. Containers may explode if heated under confinement[1].

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear[1][12].

Section 5: Waste Disposal

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.

-

Waste Classification: This substance should be treated as hazardous waste.

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled container[5][9].

-

Disposal Procedure: Follow all institutional, local, state, and federal regulations for hazardous waste disposal[9][12]. Do not dispose of down the drain[5][6].

Section 6: Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards, the consistent application of engineering controls and PPE, and strict adherence to established protocols. By internalizing the principles outlined in this guide, researchers and scientists can mitigate the risks associated with this valuable compound and maintain a safe and productive laboratory environment.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound CAS#: 444581-46-8 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 6. scribd.com [scribd.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. file.chemscene.com [file.chemscene.com]

- 15. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 16. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Prediction of ¹⁹F NMR Chemical Shifts for 1-Bromo-2-(1,1-difluoroethyl)benzene

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make it a valuable tool for medicinal chemists. Consequently, the precise characterization of fluorinated compounds is paramount, with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy standing out as a powerful analytical technique. Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus make it an exquisite probe of the local electronic environment.[1][2]

This guide provides a comprehensive, in-depth technical overview of the theoretical and practical aspects of predicting the ¹⁹F NMR chemical shifts for a specific, structurally relevant molecule: 1-Bromo-2-(1,1-difluoroethyl)benzene. We will delve into the quantum mechanical methodologies, the critical considerations for accurate predictions, and a step-by-step computational workflow. This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to accelerate their research and development efforts.

Theoretical Underpinnings of ¹⁹F NMR Chemical Shift Prediction

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment, a consequence of the large paramagnetic contribution to the nuclear shielding.[3] This sensitivity, while a boon for experimentalists, presents a significant challenge for theoretical predictions. Accurate in silico prediction of ¹⁹F NMR chemical shifts necessitates the use of robust quantum mechanical (QM) methods, with Density Functional Theory (DFT) being the most widely adopted approach due to its favorable balance of accuracy and computational cost.[4][5]

The prediction of NMR chemical shifts using DFT involves the calculation of the isotropic magnetic shielding tensor (σ). The chemical shift (δ) is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard reference compound, typically CFCl₃ for ¹⁹F NMR. The fundamental equation is:

δ = (σ_ref - σ_iso) / (1 - σ_ref)

where δ is the chemical shift, σ_ref is the isotropic shielding of the reference compound, and σ_iso is the isotropic shielding of the nucleus of interest.

Several factors critically influence the accuracy of these predictions:

-

Choice of DFT Functional and Basis Set: The selection of an appropriate DFT functional and basis set is the most critical decision in the computational workflow. For fluorinated aromatic compounds, functionals that include a degree of Hartree-Fock exchange and are parameterized for long-range interactions, such as ωB97XD, have demonstrated excellent performance. The choice of basis set is equally important. Pople-style basis sets, such as 6-31+G(d,p), often provide a good compromise between accuracy and computational expense.[4] For higher accuracy, polarization and diffuse functions are essential to describe the electron distribution around the highly electronegative fluorine atoms.

-

Conformational Analysis: The ¹⁹F chemical shift is highly sensitive to the molecule's three-dimensional structure.[3][6] For flexible molecules like this compound, which has a rotatable ethyl group, it is crucial to perform a thorough conformational search to identify all low-energy conformers. The final predicted chemical shift should be a Boltzmann-weighted average of the shifts calculated for each significant conformer.[7]

-

Solvent Effects: Solvent-solute interactions can significantly perturb the electronic environment of the fluorine nuclei, leading to changes in chemical shifts.[8][9][10] These effects can be modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, which represent the solvent as a continuous dielectric medium.[4] While gas-phase calculations can be sufficient in some cases, including solvent effects generally improves prediction accuracy.[4]

Computational Workflow for Predicting ¹⁹F NMR Chemical Shifts

The following section outlines a detailed, step-by-step protocol for predicting the ¹⁹F NMR chemical shifts of this compound. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure a robust and reliable prediction.

Step 1: Molecular Structure Preparation

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Conformational Search

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. For the this compound molecule, this primarily involves rotating the C-C bond between the aromatic ring and the difluoroethyl group.

-

Optimize the geometry of each identified conformer using a computationally inexpensive DFT method (e.g., B3LYP/6-31G(d)).

-

Calculate the relative energies of all conformers to identify those that will contribute significantly to the Boltzmann population at the desired temperature (typically 298.15 K).

Step 3: High-Level Geometry Optimization

-

Select all conformers within a reasonable energy window (e.g., 5 kcal/mol) of the global minimum.

-

Perform a high-level geometry optimization on each of these conformers using a more robust DFT method and basis set (e.g., ωB97XD/6-31+G(d,p)).

-

Include an implicit solvent model (e.g., SMD with chloroform or a solvent matching experimental conditions) during the optimization.

-

Verify that each optimized structure is a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

Step 4: NMR Shielding Calculation

-

For each optimized conformer, calculate the ¹⁹F NMR isotropic shielding tensors (σ) using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Employ a high-level DFT functional and a basis set suitable for NMR calculations (e.g., ωB97XD/aug-cc-pVDZ or a specialized basis set like pcS-n). For a good balance of accuracy and cost, the same level of theory as the final geometry optimization can often be used (e.g., ωB97XD/6-31+G(d,p)).

-

Perform the shielding calculation in the same implicit solvent used for the geometry optimization.

Step 5: Chemical Shift Calculation and Averaging

-

Calculate the chemical shift (δ) for each fluorine atom in each conformer by referencing the calculated isotropic shielding to the shielding of a reference compound (e.g., CFCl₃) calculated at the same level of theory.

-

Determine the Boltzmann population of each conformer based on their relative Gibbs free energies at the desired temperature.

-

Calculate the final predicted ¹⁹F NMR chemical shift for each fluorine atom as the Boltzmann-weighted average of the chemical shifts from all contributing conformers.

The following diagram illustrates the computational workflow:

Caption: Computational workflow for predicting ¹⁹F NMR chemical shifts.

Data Presentation and Expected Results

For this compound, the two fluorine atoms are chemically equivalent due to the free rotation around the C-C bond. Therefore, a single ¹⁹F NMR signal is expected. The predicted chemical shift will be influenced by the electronic effects of the bromo and ethyl substituents on the benzene ring. The bromine atom, being an ortho substituent, is expected to have a significant electronic influence on the difluoroethyl group.

The final predicted chemical shifts should be presented in a clear and concise table, alongside the relative energies and Boltzmann populations of the contributing conformers.

Table 1: Predicted Conformational Energies and ¹⁹F NMR Chemical Shifts for this compound

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Predicted ¹⁹F Chemical Shift (ppm) |

| 1 | 0.00 | 75.3 | -XX.X |

| 2 | 0.85 | 24.7 | -YY.Y |

| Boltzmann Averaged | 100 | -ZZ.Z |

(Note: The chemical shift values XX.X, YY.Y, and ZZ.Z are placeholders for the results that would be obtained from the computational workflow.)

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The comparison of results from different levels of theory can provide an indication of the robustness of the prediction. Furthermore, comparing the predicted chemical shifts with experimental data for structurally similar compounds can provide a valuable benchmark for the accuracy of the chosen computational methodology. A[4] mean absolute deviation (MAD) of 2-5 ppm between experimental and computed shifts is generally considered a good level of accuracy for ¹⁹F NMR predictions.

The in silico prediction of ¹⁹F NMR chemical shifts is a powerful tool that can significantly aid in the structural elucidation and characterization of fluorinated molecules. By employing a robust computational workflow based on Density Functional Theory, and by carefully considering factors such as conformational flexibility and solvent effects, it is possible to obtain accurate and reliable predictions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently apply these methods to their own research, ultimately accelerating the pace of discovery and innovation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 6. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

synthesis and characterization of 1-Bromo-2-(1,1-difluoroethyl)benzene

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(1,1-difluoroethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 444581-46-8).[1] This compound is a valuable fluorinated building block in medicinal chemistry and materials science, where the strategic introduction of a gem-difluoroethyl group can significantly modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity. The presence of the ortho-bromine atom provides a versatile handle for subsequent cross-coupling reactions, enabling rapid diversification and the construction of complex molecular architectures. This document details a robust synthetic protocol via deoxofluorination, outlines the critical characterization techniques for structural verification and purity assessment, and explains the scientific rationale behind the chosen methodologies.

Introduction and Strategic Importance

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development. The 1,1-difluoroethyl moiety, in particular, serves as a metabolically stable bioisostere for hydroxyl, carbonyl, and other functional groups. This compound emerges as a key intermediate, synergistically combining the benefits of fluorination with the synthetic flexibility of an aryl bromide. Its structure allows for precise, late-stage modifications through well-established transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it an attractive starting material for targeted library synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 444581-46-8 | [1] |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.518 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.510 | [1][2] |

Synthesis Pathway: Deoxofluorination of 2'-Bromoacetophenone

The most direct and efficient route to this compound is the deoxofluorination of the corresponding ketone, 2'-bromoacetophenone. This transformation replaces the carbonyl oxygen with two fluorine atoms. While classic reagents like diethylaminosulfur trifluoride (DAST) are effective, modern, crystalline reagents such as XtalFluor-E® offer enhanced safety, stability, and handling characteristics without compromising reactivity.[3]

The general transformation is shown below:

Caption: General reaction scheme for the synthesis.

Causality Behind Reagent Choice

The selection of a deoxofluorination agent is critical.

-

DAST and Deoxo-Fluor® : These are potent liquid reagents but are thermally unstable and highly sensitive to moisture, releasing corrosive HF upon decomposition. Their use requires stringent handling protocols.

-

XtalFluor-E® ([Et₂NSF₂]BF₄) : This is a crystalline, thermally stable solid that is less sensitive to atmospheric moisture.[3] It activates the carbonyl group, and a subsequent promoter or heat facilitates the fluoride transfer.[3] This improved safety profile makes it a superior choice for both lab-scale and scale-up operations. The mechanism is thought to involve activation of the C-O bond without the immediate release of free HF, enhancing its functional group tolerance.[3]

The synthesis of the para-isomer, 1-bromo-4-(1,1-difluoroethyl)benzene, has been successfully demonstrated using DAST, confirming the viability of this methodology for brominated acetophenones.[4]

Detailed Experimental Protocol

This protocol describes the synthesis using XtalFluor-E as the fluorinating agent. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

-

2'-Bromoacetophenone (98%+)

-

XtalFluor-E® ([Et₂NSF₂]BF₄)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and Argon/Nitrogen inlet

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of Argon, add 2'-bromoacetophenone (1.0 eq). Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the initial exothermic reaction upon addition of the fluorinating agent.

-

Reagent Addition: In a separate flask, dissolve XtalFluor-E® (1.5 eq) in anhydrous DCM. Slowly add the XtalFluor-E® solution to the stirred ketone solution via syringe over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or by taking small aliquots for GC-MS analysis. The disappearance of the starting material spot/peak indicates completion.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred, cold saturated aqueous solution of NaHCO₃. Caution: This step can cause vigorous gas evolution (CO₂) and should be performed with care to neutralize acidic byproducts.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes). The product is typically a colorless to pale yellow liquid.[4]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Integrated workflow from synthesis to characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for the product.

| Analysis Technique | Expected Result |

| ¹H NMR | Aromatic Region (4H): Complex multiplet pattern between δ 7.0-7.8 ppm. Alkyl Region (3H): A triplet around δ 1.9-2.1 ppm due to coupling with the two fluorine atoms (³JHF ≈ 18-20 Hz). |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 120-140 ppm range, with C-F couplings visible on the carbons ortho and meta to the CF₂ group. CF₂ Carbon: A triplet around δ 120-125 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Methyl Carbon: A triplet around δ 25-30 ppm with a two-bond C-F coupling constant (²JCF ≈ 25-30 Hz). |

| ¹⁹F NMR | A singlet is expected (as there are no adjacent protons to couple with besides the methyl group, which is often a longer-range coupling). If coupling to the methyl protons is resolved, it would appear as a quartet. |

| GC-MS (EI) | Purity: A single major peak in the GC chromatogram. Mass Spectrum: A molecular ion (M⁺) cluster showing the characteristic isotopic pattern for one bromine atom (m/z 220 and 222 in an approximate 1:1 ratio).[4] |

| HPLC | A single major peak confirming the purity of the isolated compound. |

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. Each stage provides a checkpoint for the scientist:

-

Reaction Monitoring: In-process controls like TLC or GC-MS confirm the consumption of starting material before proceeding to the work-up, preventing the unnecessary processing of incomplete reactions.

-

Purification: The distinct polarity difference between the starting ketone and the fluorinated product allows for efficient separation via column chromatography, which can be visually tracked.

-

Final Analysis: The combination of NMR (¹H, ¹³C, ¹⁹F) and MS provides unambiguous structural confirmation. The characteristic isotopic pattern from the bromine in the mass spectrum and the specific C-F and H-F coupling patterns in the NMR are definitive fingerprints of the target molecule.

By following this guide, researchers in drug development and materials science can reliably synthesize and validate high-purity this compound, enabling its effective use in advanced chemical applications.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-2-(1,1-difluoroethyl)benzene

Introduction

1-Bromo-2-(1,1-difluoroethyl)benzene is an ortho-substituted aromatic compound featuring a bromine atom and a 1,1-difluoroethyl group. Its chemical structure is characterized by the empirical formula C₈H₇BrF₂ and a molecular weight of 221.04 g/mol . The strategic placement of the bulky and electronegative bromine atom and the sterically demanding and electron-withdrawing difluoroethyl group at adjacent positions on the benzene ring introduces significant steric and electronic interactions. These interactions dictate the molecule's preferred three-dimensional arrangement, or conformation, which in turn governs its physicochemical properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science. Understanding the conformational landscape of this molecule is therefore crucial for predicting its behavior and designing new molecules with desired functionalities.

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for elucidating the conformational preferences of this and similar molecules.

Factors Influencing the Conformation

The conformational preferences of this compound are primarily governed by a delicate balance of several intramolecular forces:

-

Steric Hindrance: The van der Waals radii of the bromine atom and the 1,1-difluoroethyl group lead to significant repulsive interactions when they are in close proximity. The molecule will adopt a conformation that minimizes this steric strain. The rotation around the C(aryl)-C(ethyl) bond will be restricted, favoring conformations where the bulky substituents are staggered.

-

Electrostatic Interactions: The high electronegativity of the fluorine and bromine atoms creates localized dipoles within the molecule. The orientation of these dipoles relative to each other and to the aromatic ring will influence the conformational energy landscape. Repulsive interactions between the electron clouds of the halogens and attractive interactions (such as weak hydrogen bonds) will play a role.

-

Hyperconjugation and Electronic Effects: The electron-withdrawing nature of the substituents can influence the electronic distribution within the benzene ring. Furthermore, potential hyperconjugative interactions between the C-F or C-Br bonds and the aromatic π-system may contribute to the stability of certain conformations.

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is essential for a thorough understanding of the conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the solution-state conformation of molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be particularly insightful.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts and coupling constants of the aromatic protons will be sensitive to the conformation.

-

¹³C NMR: Obtain a ¹³C NMR spectrum to identify all unique carbon environments.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine nuclei is highly sensitive to their local electronic environment, which is directly influenced by the molecular conformation[1][2][3][4].

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can provide crucial information about the connectivity and through-space proximity of different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are critical for determining through-space proximities between nuclei. For instance, observing a NOE/ROE between a fluorine atom and a proton on the aromatic ring would provide direct evidence for a specific conformation.

-

X-ray Crystallography

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive and high-resolution information about its solid-state conformation[5][6][7].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Attempt to grow single crystals of the compound from various solvents and solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source[8].

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The resulting model will provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystalline state[6][9].

Computational Modeling and Conformational Search

In conjunction with experimental data, computational chemistry offers a powerful means to explore the conformational landscape of this compound, predict the relative energies of different conformers, and calculate spectroscopic properties that can be compared with experimental results. Density Functional Theory (DFT) is a widely used and reliable method for such studies[10].

Computational Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved by rotating the C(aryl)-C(ethyl) bond in small increments and minimizing the energy of each resulting structure.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p))[2].

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

NMR Chemical Shift Prediction: Calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for each stable conformer using the GIAO (Gauge-Including Atomic Orbital) method. The calculated shifts can then be compared with experimental data to identify the predominant conformer(s) in solution[1][2][3].

-

Boltzmann Averaging: If multiple conformers are found to be close in energy, their predicted spectroscopic properties should be averaged according to their Boltzmann populations to obtain a theoretical spectrum that can be compared with the experimental one.

Predicted Conformational Preferences

Based on the principles of steric hindrance and electrostatic repulsion, it is anticipated that the most stable conformation of this compound will involve a staggered arrangement of the substituents around the C(aryl)-C(ethyl) bond. The bulky bromine atom and the 1,1-difluoroethyl group will likely orient themselves to maximize the distance between them. A Newman projection along the C(aryl)-C(ethyl) bond would illustrate this, with the bromine atom and the methyl group of the ethyl moiety likely adopting an anti-periplanar or gauche arrangement, depending on the subtle balance of steric and electronic effects.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂ | [11] |

| Molecular Weight | 221.04 g/mol | [11] |

| CAS Number | 444581-46-8 | [11] |

| Appearance | Liquid | |

| Density | 1.518 g/mL at 25 °C | [12] |

| Refractive Index | n20/D 1.510 | [12] |

Visualizations

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biophysics.org [biophysics.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Crystal structure of 1-bromo-2-(phenylselenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemshuttle.com [chemshuttle.com]

- 12. This compound CAS#: 444581-46-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-2-(1,1-difluoroethyl)benzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-2-(1,1-difluoroethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility and presents a robust, step-by-step experimental protocol for its precise determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required for effective solvent selection and process optimization.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₇BrF₂.[1] Its structural motifs, including the brominated phenyl ring and the difluoroethyl group, make it a valuable building block in the synthesis of complex organic molecules.[2] The bromine atom serves as a versatile handle for various cross-coupling reactions, while the difluoroethyl moiety can significantly modulate the physicochemical and biological properties of the target molecules, such as metabolic stability and lipophilicity.

Understanding the solubility of this intermediate is paramount for its effective utilization in a laboratory and industrial setting. Proper solvent selection is critical for:

-

Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions.

-

Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and impurities.

-

Formulation and Drug Delivery: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursors in various media is a key determinant of its bioavailability.

This guide will delve into the theoretical underpinnings of the solubility of this compound and provide a detailed experimental workflow for its quantitative measurement.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility. Key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Appearance | Liquid | [3] |

| Density | 1.518 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.510 | [1][4] |

| Flash Point | 91 °C | [3][4] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its molecular structure to anticipate its interactions with various solvents.

3.1. Molecular Structure and Polarity

The structure of this compound imparts a degree of polarity. The electronegative bromine and fluorine atoms create bond dipoles. However, the overall molecular geometry will determine the net dipole moment. The benzene ring itself is nonpolar, but the substituents introduce polar characteristics. This suggests that the compound will likely exhibit favorable solubility in solvents of low to moderate polarity.

3.2. Role of Solvent Parameters

The choice of an appropriate solvent is guided by several key parameters:

-

Polarity and Dielectric Constant: Solvents are broadly classified as polar or non-polar, a property often quantified by the dielectric constant (ε).[6] Solvents with a high dielectric constant are considered polar, while those with a low dielectric constant are non-polar.[7][8] Given the mixed polar and non-polar characteristics of this compound, it is expected to be more soluble in solvents with low to intermediate dielectric constants.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is another critical factor.[9][10][11] this compound does not possess any hydrogen bond donating capabilities (no H bonded to O, N, or F). The fluorine and bromine atoms have lone pairs and could potentially act as very weak hydrogen bond acceptors. Therefore, its solubility in protic solvents like alcohols, which are strong hydrogen bond donors, may be limited compared to aprotic solvents of similar polarity.

3.3. Qualitative Solubility Profile

Based on available data and theoretical principles, a qualitative solubility profile can be predicted.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar benzene ring of the solute will have favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Moderate to High | The polarity of these solvents can interact with the polar C-Br and C-F bonds of the solute. Existing data indicates slight to sparing solubility in some of these.[3][4] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The lack of hydrogen bond donating ability of the solute will limit its interaction with the strong hydrogen-bonding network of protic solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The significant non-polar character of the benzene ring and the absence of strong hydrogen bonding interactions will lead to poor solubility in highly polar, protic solvents like water. |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid or liquid in a solvent.[12]

4.1. Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

4.2. Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, PTFE)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions from this stock solution to create a set of calibration standards with known concentrations. This is crucial for creating a calibration curve for quantification.

-

-

Sample Preparation:

-

In several sealed glass vials, add a measured volume of the selected solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solute is essential to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Separation of Saturated Solution:

-

After equilibration, remove the vials from the shaker and allow the undissolved solute to settle. If necessary, centrifuge the vials at a low speed to aid separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the calibration standards and the diluted sample solution by GC or HPLC.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-